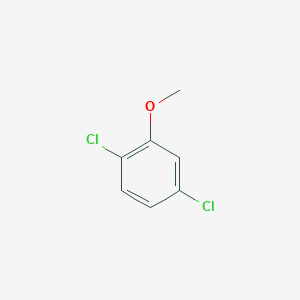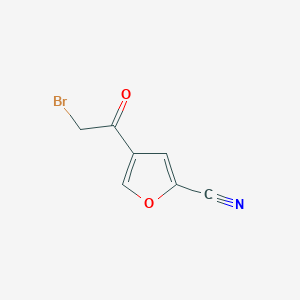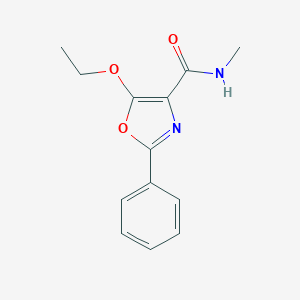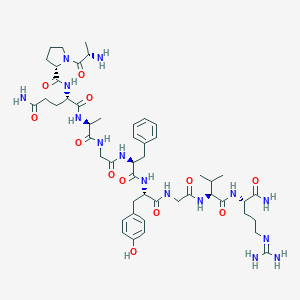
Locustatachykinin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Locustatachykinin III (LomTK III) is a neuropeptide that belongs to the tachykinin family. It is a 13-amino acid peptide that is found in the nervous system of the migratory locust, Locusta migratoria. LomTK III is known to play an important role in the regulation of feeding behavior, locomotion, and reproduction in insects. In recent years, LomTK III has gained attention from researchers due to its potential applications in scientific research.
作用機序
LomTK III binds to tachykinin receptors in the nervous system of insects. The binding of LomTK III to its receptor activates a signaling pathway that leads to the release of other neuropeptides and neurotransmitters. This ultimately leads to changes in behavior and physiology.
生化学的および生理学的効果
LomTK III has been shown to have a range of biochemical and physiological effects on insects. It has been shown to stimulate feeding behavior in locusts and to regulate the release of digestive enzymes in the gut. LomTK III has also been shown to affect the contraction of muscles in the gut and reproductive organs of insects.
実験室実験の利点と制限
One advantage of using LomTK III in lab experiments is that it is a well-characterized neuropeptide that is easy to synthesize. It has also been shown to have specific effects on insect behavior and physiology, making it a useful tool for studying neuropeptide signaling pathways. However, one limitation of using LomTK III is that its effects may be species-specific and may not be generalizable to other insects.
将来の方向性
Future research on LomTK III could focus on its role in other insect species and on its potential applications in pest control. LomTK III could also be used to study the effects of neuropeptides on other physiological systems, such as the immune system or circadian rhythms. Additionally, LomTK III could be used in the development of novel insecticides that target neuropeptide signaling pathways.
合成法
LomTK III can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a resin support. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
LomTK III has been used in scientific research to study the role of neuropeptides in insect behavior and physiology. It has been shown to regulate feeding behavior in locusts and has been used to study the neural mechanisms underlying feeding behavior. LomTK III has also been used to study the effects of neuropeptides on locomotion and reproduction in insects.
特性
CAS番号 |
132309-70-7 |
|---|---|
製品名 |
Locustatachykinin III |
分子式 |
C49H73N15O12 |
分子量 |
1064.2 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C49H73N15O12/c1-26(2)40(47(75)60-32(41(52)69)12-8-20-55-49(53)54)63-39(68)25-57-43(71)34(23-30-14-16-31(65)17-15-30)62-45(73)35(22-29-10-6-5-7-11-29)59-38(67)24-56-42(70)28(4)58-44(72)33(18-19-37(51)66)61-46(74)36-13-9-21-64(36)48(76)27(3)50/h5-7,10-11,14-17,26-28,32-36,40,65H,8-9,12-13,18-25,50H2,1-4H3,(H2,51,66)(H2,52,69)(H,56,70)(H,57,71)(H,58,72)(H,59,67)(H,60,75)(H,61,74)(H,62,73)(H,63,68)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |
InChIキー |
SRNPLOGDHQCGAR-YXPCIDTISA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
配列 |
APQAGFYGVR |
同義語 |
Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin III protein, insect locustatachykinin III protein, Locusta migratoria Lom-TK III protein, Locusta migratoria LomTK-III protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3-L-glutamine-3a-endo-L-alanine- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



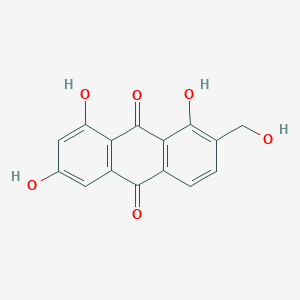
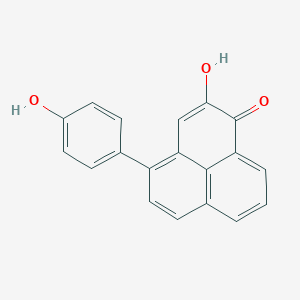
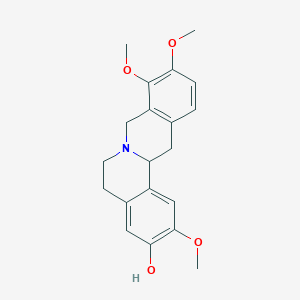
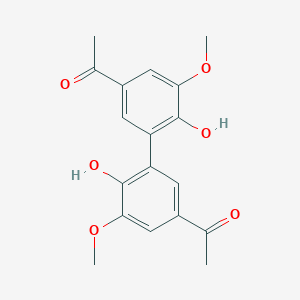
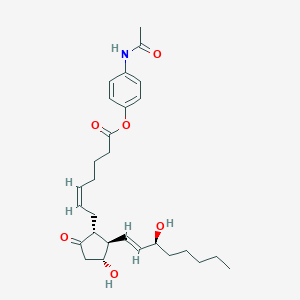
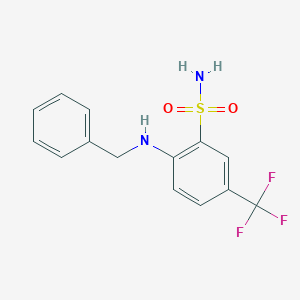
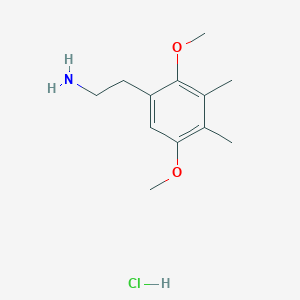
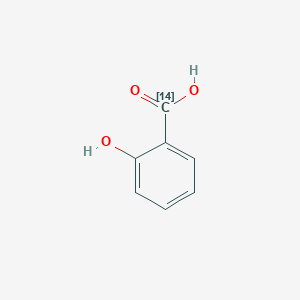
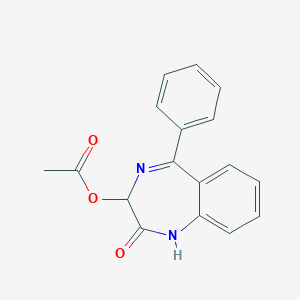
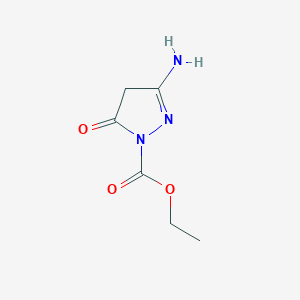
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
